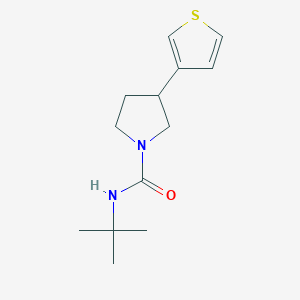

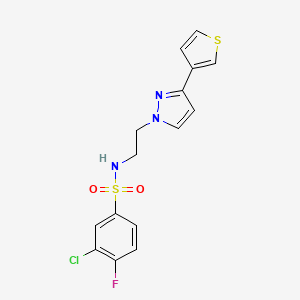

N-(tert-butyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(tert-butyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

N-(tert-butyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is involved in various synthetic and chemical reactivity studies. For instance, its structural analogs, such as N-(tert-butyl)pyridine-2-carboxamide and N-(tert-butyl)pyridine-3-carboxamide, undergo reactions like deprotonation and 1,4-addition under specific conditions, revealing its potential in creating diverse chemical frameworks (Bonnet et al., 2001). Such reactions are fundamental in organic synthesis, enabling the development of new compounds with potential applications across various fields including pharmaceuticals and materials science.

Catalytic and Enzymatic Activity Modulation

Research into derivatives of N-(tert-butyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has explored their roles in catalyzing or modulating enzymatic reactions. Studies have focused on the synthesis of highly substituted pyrrolidine derivatives, showing the efficiency of certain N-(tert-butyl)-substituted pyrrolidines in synthesizing complex molecules through nitrile anion cyclization, indicating potential in synthetic and medicinal chemistry applications (Chung et al., 2005).

Material Science and Polymer Research

In material science, derivatives similar to N-(tert-butyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide have been utilized in the synthesis of new polyamides and polymers. These compounds exhibit remarkable solubility and thermal properties, contributing to the development of materials with specific desirable characteristics, such as high glass transition temperatures and thermal stability, which are crucial for advanced material applications (Hsiao et al., 2000).

Electropolymerization for Supercapacitor Applications

The electropolymerization of thiophene derivatives, including those structurally related to N-(tert-butyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, has been studied for supercapacitor applications. These studies highlight the potential of such compounds in the development of energy storage devices, where specific derivatives exhibit enhanced electrochemical performance and stability, making them suitable for use in supercapacitors (Yue et al., 2012).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, which can lead to a variety of downstream effects.

Biochemical Pathways

Compounds with similar structures have been shown to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Result of Action

Similar compounds have been shown to have a variety of effects at the molecular and cellular level, contributing to their broad-spectrum biological activities .

Propiedades

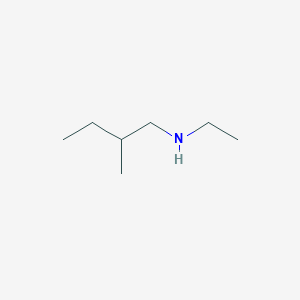

IUPAC Name |

N-tert-butyl-3-thiophen-3-ylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-13(2,3)14-12(16)15-6-4-10(8-15)11-5-7-17-9-11/h5,7,9-10H,4,6,8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEXQFHUQMTPIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2759032.png)

![cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B2759037.png)

![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2759040.png)

![(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride](/img/structure/B2759043.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-methylbenzyl)acetamide](/img/structure/B2759045.png)

![2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2759052.png)